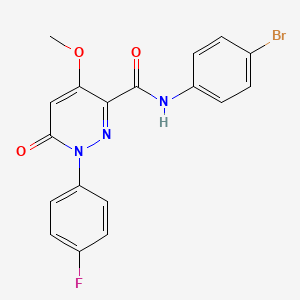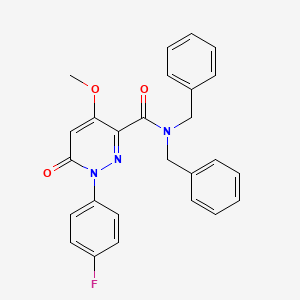![molecular formula C22H19F3N4O3 B6546020 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 946257-78-9](/img/structure/B6546020.png)
2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a highly specialized compound characterized by its complex molecular structure and diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: : This step typically requires a cyclization reaction involving hydrazine derivatives and acyl chlorides under reflux conditions.
Attachment of the indole moiety: : The indole ring can be introduced through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling techniques.
Addition of the acetamide group: : The acetamide functionality is typically introduced via amidation reactions using appropriate amines and acylating agents.
Functionalization with trifluoromethoxyphenyl: : This is achieved through electrophilic aromatic substitution or via direct fluorination techniques.
Industrial Production Methods
For large-scale industrial production, flow chemistry techniques and automated synthesizers can be employed to ensure consistency, yield, and purity. The use of green chemistry principles, such as solvent recycling and minimizing waste, is also emphasized to meet environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: : Often mediated by oxidizing agents like potassium permanganate, leading to the formation of oxides and ketones.
Reduction: : Typically involves reducing agents like lithium aluminum hydride, resulting in the conversion to alcohols or amines.
Substitution: : Halogenation, nitration, and sulfonation reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Halogenating agents like chlorine gas or bromine in polar solvents such as dichloromethane.
Major Products Formed
Oxidation: : Typically leads to oxadiazole oxides and indole ketones.
Reduction: : Produces hydroxyl derivatives and secondary amines.
Substitution: : Results in halogenated, nitrated, or sulfonated products depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis and a ligand in coordination chemistry.
Biology
In biological research, it functions as a molecular probe for studying enzyme interactions and receptor binding due to its unique structural features.
Medicine
It is explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
The compound is employed in the development of advanced materials, including polymers and nanomaterials, due to its chemical stability and functional diversity.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily by interacting with specific protein targets, including enzymes and receptors. The indole moiety is crucial for binding to these targets, while the oxadiazole and acetamide groups facilitate the modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
**2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]methanone
**2-{2-[5-(methyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
**1H-indole-1-yl-2-(4-(trifluoromethoxy)phenyl)ethanone
Uniqueness
The presence of the propan-2-yl and trifluoromethoxyphenyl groups distinguishes 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide from similar compounds, enhancing its chemical stability and biological activity.
Properties
IUPAC Name |
2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c1-13(2)20-27-28-21(31-20)18-11-14-5-3-4-6-17(14)29(18)12-19(30)26-15-7-9-16(10-8-15)32-22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDCUNYQYUFTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide](/img/structure/B6545953.png)
![2-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide](/img/structure/B6545959.png)
![N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide](/img/structure/B6545960.png)
![N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B6545966.png)
![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6545981.png)
![ethyl 2-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate](/img/structure/B6545990.png)
![methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate](/img/structure/B6545995.png)
![2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole](/img/structure/B6546001.png)
![2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B6546003.png)
![2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6546008.png)
![2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6546027.png)
![2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6546032.png)
